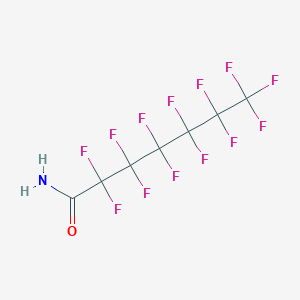

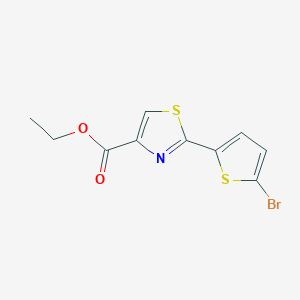

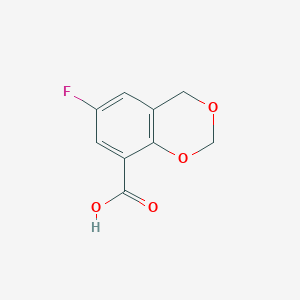

![molecular formula C13H13F3N2O4 B1303564 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid CAS No. 325702-10-1](/img/structure/B1303564.png)

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can help us infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with nitro-substituted phenyl groups. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in dipolar aprotic solvents leads to complex products, suggesting that similar conditions might be used for synthesizing the compound of interest . Additionally, the synthesis of related piperidine derivatives, such as those involving thiopiperidine and piperazinediones , provides a foundation for understanding the potential synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography. For example, the crystal structure of a thiopiperidine derivative shows the piperidine ring adopting an envelope conformation . Similarly, the structure of a side product in benzothiazinone synthesis, which includes a piperidinyl group attached to a nitro-substituted phenyl ring, has been reported . These findings suggest that the target compound may also exhibit a defined conformation and intramolecular interactions that could be elucidated through crystallographic studies.

Chemical Reactions Analysis

The reactivity of compounds containing piperidine and nitro-substituted phenyl groups can be complex. For instance, the reaction of piperidine

Wissenschaftliche Forschungsanwendungen

1. Structural Characterization in Drug Synthesis

The compound has been identified in the structural characterization of side products in the synthesis of new drug candidates. For instance, in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of new anti-tuberculosis drugs, a structurally similar compound (2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone) was reported as a side product (Eckhardt et al., 2020).

2. Spectroscopic and Theoretical Studies

The compound's related structures have been used in spectroscopic and theoretical studies. For example, (R/S)-Piperidine-3-carboxylic acid, a compound with a similar structure, was used to form a stable hydrogen-bonded complex, which was studied using single-crystal X-ray analysis, Raman and FTIR spectroscopies, and theoretical calculations (Anioła et al., 2016).

3. Hydrogen Bonding in Proton-Transfer Compounds

Hydrogen bonding of proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) and nitro-substituted benzoic acids has been studied. This research contributes to understanding molecular assembly processes in which compounds with structures related to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid play a significant role (Smith & Wermuth, 2010).

4. Crystal Structures of Analogues

The crystal structures of trifluoromethylnitrobenzene analogues, which are closely related to the compound , have been determined to compare their conformations and packing arrangements. This research provides insights into the molecular geometry and potential interactions of similar compounds (Lynch & Mcclenaghan, 2004).

5. Quantum Mechanical Study

The spectroscopic properties of compounds structurally similar to this compound have been investigated using quantum chemical methods. These studies help in understanding the electronic properties and reactivity of these types of compounds (Devi et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Piperidine derivatives, such as this compound, are often used in the design of drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O4/c14-13(15,16)9-1-2-10(11(7-9)18(21)22)17-5-3-8(4-6-17)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGKHDVIWHAVTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377859 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325702-10-1 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

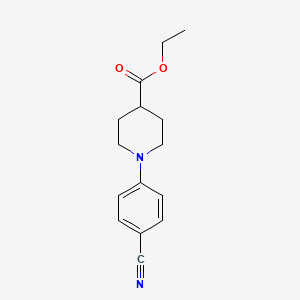

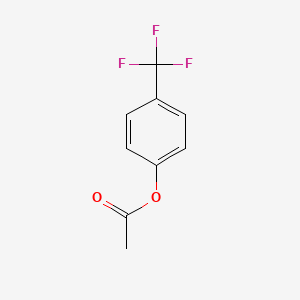

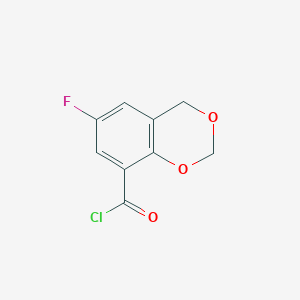

![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)

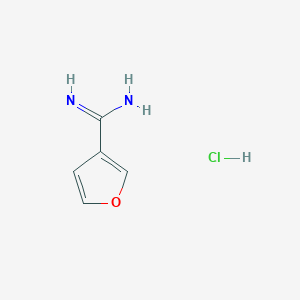

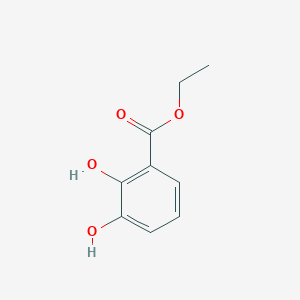

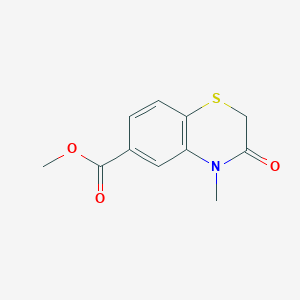

![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)

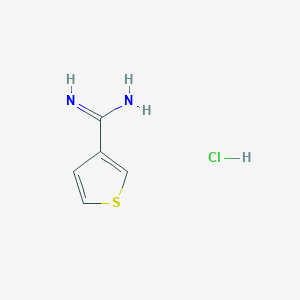

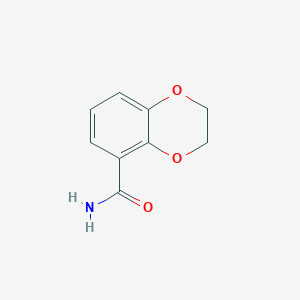

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)